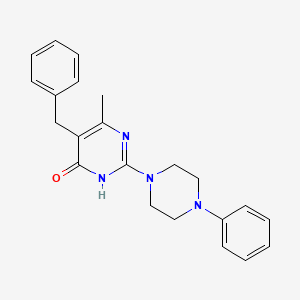
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, also known as Br-DMPP, is a synthetic compound that has been the subject of much scientific research due to its potential applications in various fields.
Mechanism of Action
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone acts as a potent agonist of nAChRs, which are a type of ionotropic receptor found in the brain and other tissues. By binding to and activating these receptors, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone are complex and multifaceted, depending on the dose, route of administration, and target tissue. In general, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been shown to enhance the release of dopamine and other neurotransmitters in the brain, leading to increased locomotor activity, reward-seeking behavior, and cognitive effects. At higher doses, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can also induce seizures and other adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone as a research tool is its high potency and selectivity for nAChRs, which allows for precise modulation of these receptors in vitro and in vivo. However, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone also has some limitations, such as its potential toxicity and narrow therapeutic window, which can make it difficult to use in certain experimental settings.
Future Directions
There are many potential future directions for research on 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, including the development of new drugs targeting nAChRs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in treating neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, as well as its potential long-term effects on brain function and behavior.
Synthesis Methods
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can be synthesized through a multistep process involving the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with nitromethane, followed by a Henry reaction with nitroethane and piperidine. The resulting compound is then subjected to a reduction reaction to yield 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone.
Scientific Research Applications
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. In pharmacology, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been investigated for its potential therapeutic applications in treating nicotine addiction and other neurological disorders. In medicinal chemistry, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been used as a lead compound for the development of new drugs targeting nAChRs.
properties
IUPAC Name |
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O5/c1-20-10-6-7(5-8(14)13(10)21-2)12-9(16(18)19)3-4-11(17)15-12/h5-6,9,12H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKRIFRARWHSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(CCC(=O)N2)[N+](=O)[O-])Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![4-{3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-3-oxopropyl}-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6126084.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B6126092.png)
![N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B6126101.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6126105.png)
![1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6126113.png)
![1-cyclohexyl-N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6126118.png)
![2-(2-methoxyphenyl)-10-methylbenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B6126120.png)

![1-[1-({1-[(5-ethyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6126148.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6126156.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6126157.png)